4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reagents and conditions for each reaction and the mechanism by which it occurs.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Mycobacterium tuberculosis Inhibition : A study by Jeankumar et al. (2013) found that a similar thiazole compound showed significant activity against Mycobacterium tuberculosis.
Disposition and Metabolism : Research by Renzulli et al. (2011) detailed the disposition and metabolism of a similar compound, highlighting its potential in treating insomnia.
Antimicrobial Activity : A study conducted by Başoğlu et al. (2013) found that certain thiazole derivatives have antimicrobial properties.
PET Radiotracer Development : Katoch-Rouse & Horti (2003) discussed the synthesis of radiolabeled compounds for studying cannabinoid receptors, indicating the relevance of such compounds in neuroscience research.
Serotonin 5-HT2 Antagonists : A study by Andersen et al. (1992) explored the development of serotonin antagonists, which is important for understanding their role in psychiatric disorders.
Anticancer Properties : The work of Ivasechko et al. (2022) demonstrated the potential anticancer activities of pyridine-thiazole hybrid molecules, suggesting a role for similar compounds in oncology research.
Orexin Receptor Mechanisms in Binge Eating : Research by Piccoli et al. (2012) explored the role of an orexin receptor antagonist in binge eating, indicating the compound's relevance in eating disorders.
Antifungal Activities : Nam et al. (2012) synthesized and evaluated thiazole derivatives for antifungal activities against Phytophthora capsici, showing potential in agricultural applications.
Dopamine D2 and Serotonin 5-HT2 Antagonists : The study by Perregaard et al. (1992) focused on the development of neuroleptic drugs, highlighting the compound's relevance in neuropsychiatric treatment.
PET Imaging of Fatty Acid Amide Hydrolase : Shimoda et al. (2015) developed a PET tracer for imaging fatty acid amide hydrolase in the brain, demonstrating the compound's utility in neuroimaging.
Safety And Hazards
This would involve a discussion of any risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, and new methods for its synthesis.
I hope this general information is helpful, and I encourage you to consult a chemistry textbook or a reliable online resource for more detailed information on these topics. If you have any more questions, feel free to ask!
properties
IUPAC Name |
4-(4-fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N3OS/c25-19-6-4-18(5-7-19)22-21(31-24(28-22)23(27)30)10-13-29-11-8-16(9-12-29)14-17-2-1-3-20(26)15-17/h1-7,14-15H,8-13H2,(H2,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESXTNJNPLVEOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC(=CC=C2)F)CCC3=C(N=C(S3)C(=O)N)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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